molecular formula C17H12ClN3O2S B055267 (3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile CAS No. 121512-59-2

(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile

Cat. No.: B055267
CAS No.: 121512-59-2
M. Wt: 357.8 g/mol
InChI Key: OKSFNMZZGILCOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine can be synthesized through various chemical reactions. One common method involves the reaction of nitrate ion with brucine sulfate in a 13 N sulfuric acid solution at a temperature of 100°C . The color of the resulting complex is measured at 410 nm . Temperature control of the color reaction is extremely critical .

Industrial Production Methods: In industrial settings, brucine is typically extracted from the seeds of Strychnos nux-vomica L. (Loganiaceae) . The seeds are processed to isolate brucine, which is then purified for various applications .

Properties

IUPAC Name

2-(3-chloroquinoxalin-2-yl)-2-(4-methylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S/c1-11-6-8-12(9-7-11)24(22,23)15(10-19)16-17(18)21-14-5-3-2-4-13(14)20-16/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSFNMZZGILCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391690
Record name (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121512-59-2
Record name 3-Chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121512-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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